H-Ala-Ala-Tyr-Ala-Ala-OH
Overview
Description
“H-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of five amino acids: Alanine (Ala), Alanine (Ala), Tyrosine (Tyr), Alanine (Ala), and Alanine (Ala). The peptide is synthesized by linking these amino acids together in a specific sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on the properties of its amino acids. For example, the presence of polar or charged side chains can influence the solubility of the peptide in water. The peptide “this compound” has a molecular formula of C18H26N4O6 and an average mass of 394.422 Da .Scientific Research Applications
1. Studies on Proline cis-trans Isomerization
Research has explored the cis-trans interconversion rates of X-Pro bonds in peptides including those similar to H-Ala-Ala-Tyr-Ala-Ala-OH. For instance, Grathwohl and Wüthrich (1981) found that replacing Ala with Tyr in oligopeptides affected the interconversion rate of these bonds (Grathwohl & Wüthrich, 1981).
2. Reaction Dynamics of Amino Acid Residues
Owen et al. (2012) conducted a theoretical study to understand how hydroxyl radicals could initiate the unfolding of amino acid residues like those in this compound. This research is significant in understanding peptide misfolding diseases (Owen, Szőri, Csizmadia, & Viskolcz, 2012).
3. NMR Studies for Conformational Analysis
Bundi and Wüthrich (1979) used 1H-NMR to measure the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides similar to this compound. Such studies provide insight into the conformational behavior of these peptides in solution (Bundi & Wüthrich, 1979).
4. Peptide-Protonation and Coordination Ability
Koleva et al. (2007) studied the dipeptide alanylphenylalanine, which shares structural similarities with this compound. They explored its protonation and coordination ability, particularly in relation to Au(III), highlighting the potential application of such peptides in bioinorganic chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).
5. Role in Immune Responses
Schwartz et al. (1976) discussed the importance of tyrosine in peptides like this compound for genetically controlled regulation of immune responses. Their study on synthetic polymers demonstrates the potential role of such peptides in immunology (Schwartz, Waltenbaugh, Dorf, Cesla, Sela, & Benacerraf, 1976).
6. Tyrosine-Mediated Peptide Assembly
Jang et al. (2014) explored the role of tyrosine in peptide assembly. They found that sequences like this compound could form two-dimensional structures with potential applications in bio-inspired catalysis and material science (Jang, Lee, Park, Kim, Park, Yang, Jin, Lee, Park, You, Jeong, Shin, Oh, Kwon, Kim, Cho, Han, Kim, Chang, Paik, Nam, & Lee, 2014).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNLLXEBIVUAQ-YTORKDELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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